molecular formula C22H18ClN7O3 B12033870 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12033870
M. Wt: 463.9 g/mol
InChI Key: NZTOTRSVCHUQKX-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Indole Moiety: The indole moiety is introduced through a hydrazone formation reaction, where the indole-2-carbaldehyde reacts with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its purine core, which is a common feature in many biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests possible applications in the development of drugs targeting specific pathways or diseases.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The indole moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Methylbenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the 2-chlorobenzyl group in 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H18ClN7O3

Molecular Weight

463.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H18ClN7O3/c1-28-18-17(20(32)29(2)22(28)33)30(11-12-7-3-5-9-14(12)23)21(25-18)27-26-16-13-8-4-6-10-15(13)24-19(16)31/h3-10,24,31H,11H2,1-2H3

InChI Key

NZTOTRSVCHUQKX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5Cl

Origin of Product

United States

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